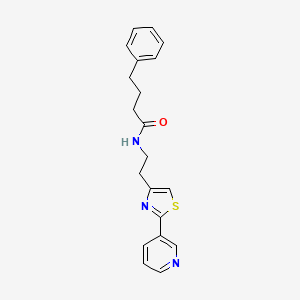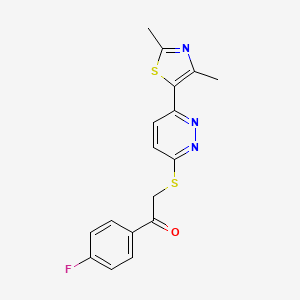![molecular formula C26H22N2O6 B2639026 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023490-22-3](/img/structure/B2639026.png)
1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. The common route involves the reaction of aromatic aldehydes with barbituric acid derivatives under controlled conditions, typically involving catalysts and solvents that promote the formation of the diazinane ring.
Industrial Production Methods: In industrial settings, the production method scales up by optimizing reaction conditions, enhancing yield and purity through meticulous control of temperature, pressure, and use of flow reactors to ensure a steady supply of reagents and efficient mixing.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several reactions:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of methoxy groups with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃, often in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Halogenation with Cl₂ or Br₂ in the presence of Lewis acids.
Major Products: These reactions yield a variety of derivatives such as:
Aldehydes or ketones from oxidation.
Amines or alcohols from reduction.
Halogenated compounds from substitution.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, it serves as a building block for more complex molecules, especially in medicinal chemistry where its core structure is useful in drug design.
Biology: The compound's interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand binding mechanisms.
Industry: Used as a precursor for manufacturing specialty chemicals, dyes, and pigments. Its complex structure offers multiple sites for further chemical modifications.
5. Mechanism of Action: The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its methoxy and aromatic groups facilitate binding to specific enzymes, modulating their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other diazinane-2,4,6-triones, this compound's unique methoxy-phenyl substitution confers distinct electronic properties that influence its reactivity and biological interactions.
List of Similar Compounds
1,3-Bis(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
1,3-Bis(3-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
1,3-Bis(3-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
So, there you go. All the essentials about 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione. Which part intrigued you the most?
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-12-10-17(11-13-20)14-23-24(29)27(18-6-4-8-21(15-18)33-2)26(31)28(25(23)30)19-7-5-9-22(16-19)34-3/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDDRYNNMCYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)
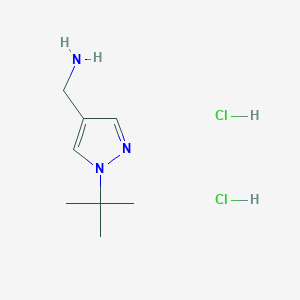
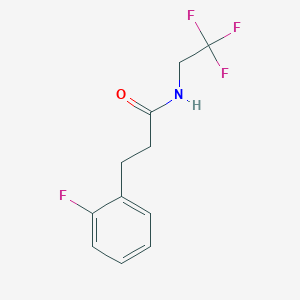
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2638952.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)
![2-[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2638954.png)
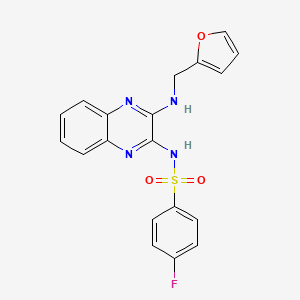
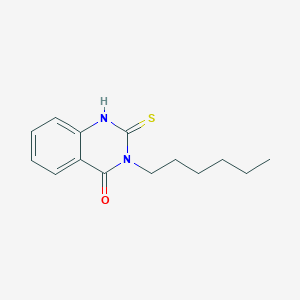

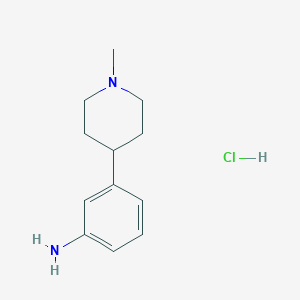
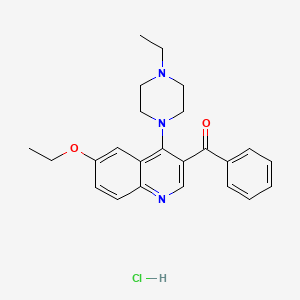
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
